
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide, also known as Isobutyryl THIQ, is a novel compound that has gained significant attention in the field of scientific research. This molecule possesses unique properties that make it an attractive candidate for various applications in the field of medicine, pharmacology, and neuroscience.
Wirkmechanismus
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ acts as a partial agonist of TAAR1, which results in the activation of downstream signaling pathways. This leads to the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with improved cognitive function. It also modulates the activity of serotonin, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory consolidation, and increase motivation. It also has anxiolytic effects, reducing anxiety-like behaviors in animal models. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has also been shown to have antidepressant effects, reducing depressive-like behaviors in animal models. Additionally, it has been shown to have analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is its selectivity for TAAR1. This allows for specific modulation of neurotransmitter activity, reducing the potential for off-target effects. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is also relatively easy to synthesize, and its purity can be improved through various purification techniques. However, one limitation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ. One area of interest is its potential as a treatment for various neurological and psychiatric disorders. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to have beneficial effects in animal models of depression, anxiety, and cognitive impairment. Further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential as a tool for studying the role of TAAR1 in various physiological processes. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ can be used to selectively modulate TAAR1 activity and investigate its downstream effects. Finally, there is potential for the development of novel derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ with improved solubility and pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ involves the reaction of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride and 3-methylbutan-1-amine. The reaction is carried out under specific conditions to obtain the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain. TAAR1 is involved in the regulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to modulate the activity of these neurotransmitters, leading to various physiological effects.
Eigenschaften
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)10-17(21)19-15-8-7-14-6-5-9-20(16(14)11-15)18(22)13(3)4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZJEUUGFPXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

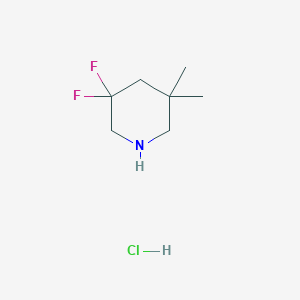
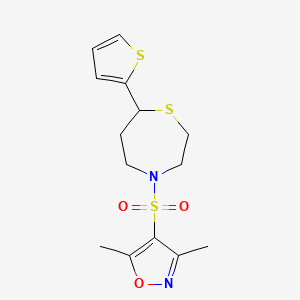
![5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol](/img/structure/B2883849.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)

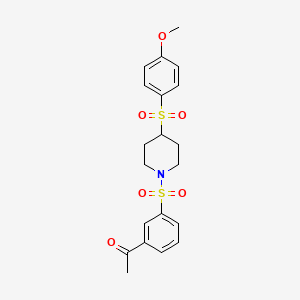
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide](/img/structure/B2883854.png)
![7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
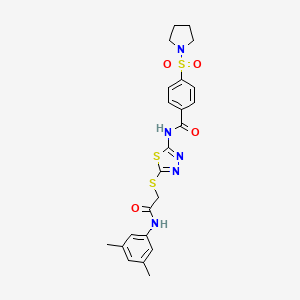
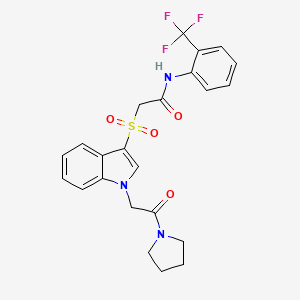
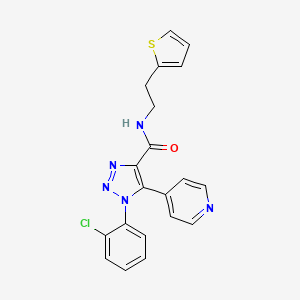
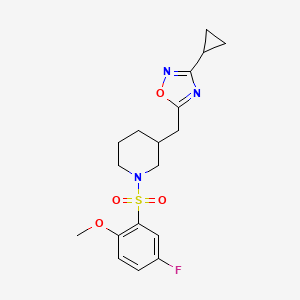
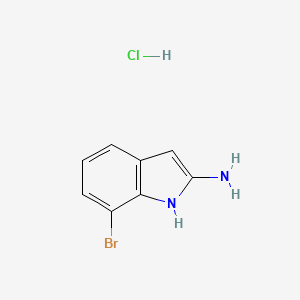
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)